2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Description
This compound is a structurally complex molecule featuring a dihydropyridinone core substituted with a benzenesulfonyl group at position 3, methyl groups at positions 4 and 6, and an acetamide moiety linked to a 2-(trifluoromethyl)phenyl group.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxopyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O4S/c1-14-12-15(2)27(21(29)20(14)32(30,31)16-8-4-3-5-9-16)13-19(28)26-18-11-7-6-10-17(18)22(23,24)25/h3-12H,13H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFMJWJAHSNKAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=CC=C2C(F)(F)F)S(=O)(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, including the formation of the pyridinone core, sulfonylation, and the introduction of the trifluoromethylphenylacetamide group. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, research has shown that certain substituted amino derivatives derived from the pyridine structure possess notable activity against various bacterial strains .
- Therapeutic Agent : The compound's mechanism of action involves interaction with specific molecular targets within biological pathways. This dual mechanism highlights its potential as a therapeutic agent capable of targeting multiple pathways simultaneously, which could be beneficial in treating complex diseases.
- Drug Formulation : The physical and chemical properties of this compound make it suitable for use in drug formulation. Its stability and solubility characteristics can be optimized for enhanced bioavailability in pharmaceutical applications.
Agricultural Applications
- Selective Herbicide : The compound has been identified as a selective herbicide, particularly effective when used in combination with safeners to enhance its herbicidal activity. This application is crucial for managing unwanted vegetation while minimizing damage to desirable crops.
Case Study 1: Antimicrobial Efficacy
A study published in ChemInform explored the synthesis and antimicrobial activity of various derivatives based on the core structure of the compound. Results indicated that specific modifications to the benzenesulfonyl group significantly enhanced the antimicrobial efficacy against Gram-positive and Gram-negative bacteria .
Case Study 2: Herbicidal Activity
Research conducted on the herbicidal properties of this compound demonstrated its effectiveness in controlling weed species without adversely affecting crop yield. Field trials indicated a marked reduction in weed biomass when applied at optimal concentrations.
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Substituent-Driven Functional Comparisons
| Compound | Key Substituents | Primary Application |
|---|---|---|
| Target Compound | Benzenesulfonyl, CF3-phenyl | Medicinal (inferred) |
| Oxadixyl | Methoxy, oxazolidinyl | Pesticidal |
| Flumetsulam | Triazolopyrimidine sulfonamide | Herbicidal |
Dihydropyridinone and Sulfonyl-Containing Analogs
Compounds like (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (, compound m) share the dihydropyridinone core but lack the benzenesulfonyl group. These analogs prioritize stereochemical complexity for selective enzyme inhibition (e.g., protease targeting) . In contrast, the benzenesulfonyl group in the target compound may enhance binding to sulfonyl-sensitive targets like tyrosine kinases or nuclear receptors.
Table 2: Structural and Functional Attributes
Role of Trifluoromethyl vs. Hydroxyphenyl Groups
The compound S)-N-(1-((4,6-dioxo-1,4,5,6-)tetrahydropyrimidin-2-yl)thio)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide (, compound B13) incorporates a hydroxyphenyl group instead of trifluoromethyl. The hydroxyl group facilitates hydrogen bonding but may reduce metabolic stability compared to the electron-withdrawing CF3 group in the target compound . This contrast highlights the trade-off between polarity and stability in drug design.
Research Findings and Implications
- Metabolic Stability : The trifluoromethyl group in the target compound likely reduces oxidative metabolism compared to hydroxyphenyl analogs, extending half-life .
- Target Selectivity: Benzenesulfonyl groups may confer specificity for sulfonamide-sensitive targets (e.g., carbonic anhydrase isoforms) over non-sulfonylated dihydropyridinones .
- Contradictions : While pesticidal acetamides () prioritize lipophilicity for membrane penetration, the target compound’s trifluoromethyl and sulfonyl groups balance hydrophobicity and solubility for systemic distribution .
Biological Activity
Overview
The compound 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structural features include a benzenesulfonyl group, a dimethyl-substituted pyridine ring, and an acetamide moiety. These characteristics suggest that the compound may interact with various biological targets, leading to diverse pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The benzenesulfonyl group is known to modulate enzyme activity, while the dihydropyridine structure can influence calcium channel activity and other metabolic pathways. The trifluoromethyl group may enhance lipophilicity, improving membrane permeability and bioavailability.
Enzyme Inhibition
Research indicates that compounds structurally related to this molecule exhibit significant inhibitory effects on various enzymes:
- Acetylcholinesterase (AChE) : Inhibition of AChE is crucial for the treatment of neurodegenerative diseases such as Alzheimer’s. Similar compounds have shown IC50 values ranging from 46.42 µM to 157.31 µM against AChE, suggesting that our compound may possess comparable activity .
- α-Glucosidase : This enzyme plays a vital role in carbohydrate metabolism. Compounds with similar dihydropyridine structures have demonstrated promising inhibitory effects on α-glucosidase, which could be beneficial in managing diabetes .
Anticancer Activity
The compound's structural motifs may also contribute to anticancer properties. Dihydropyridine derivatives have been explored for their ability to induce apoptosis in cancer cells. Preliminary studies suggest that this compound could inhibit tumor growth by interfering with cell cycle progression and promoting programmed cell death.
Case Studies and Research Findings
Several studies have highlighted the biological potential of dihydropyridine derivatives:
- In vitro Studies : A study demonstrated that similar compounds showed selective cytotoxicity against various cancer cell lines, indicating a potential role in cancer therapy .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the functional groups significantly affect the biological activity of dihydropyridine derivatives. For instance, the introduction of a benzenesulfonyl group has been linked to enhanced enzyme inhibition and improved pharmacokinetic properties .
- Pharmacological Profiling : In vivo studies are necessary to evaluate the therapeutic efficacy and safety profile of this compound. Initial findings suggest it may exhibit anti-inflammatory and analgesic properties, making it suitable for further development in pain management therapies.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
